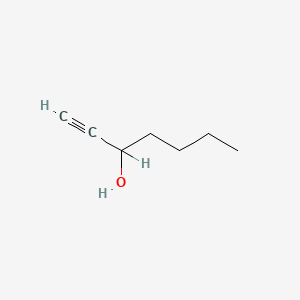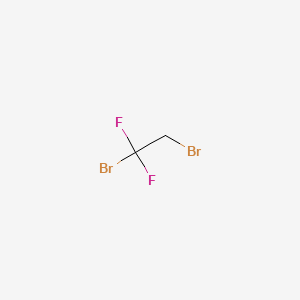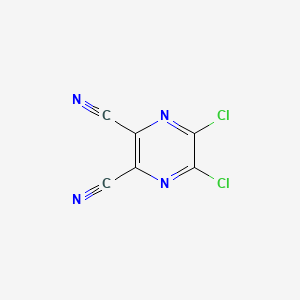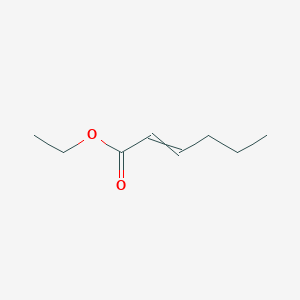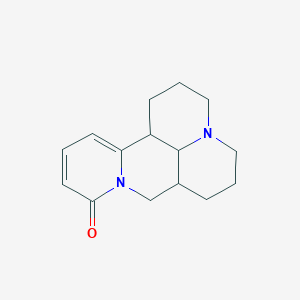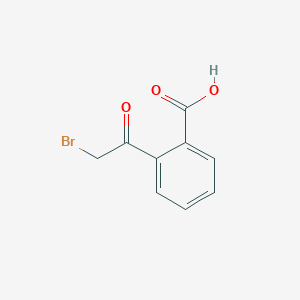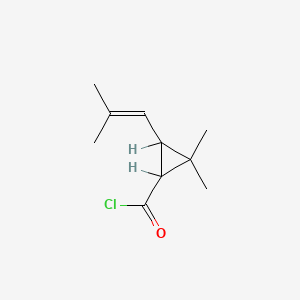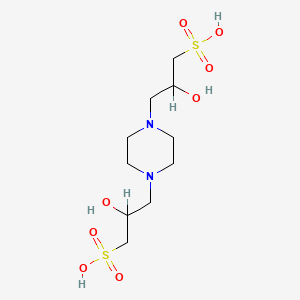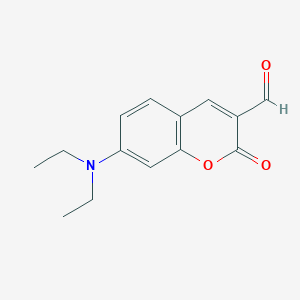
7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde
Vue d'ensemble
Description
7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde is a derivative of 7-(diethyl)aminocoumarin (DAC). It has been studied for its use in crystal engineering . The presence of a 7-diethylamino group enhances solubility through its conformational flexibility . It has also been used for labelling synthetic peptides for high-throughput detection .
Synthesis Analysis
The synthesis of 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde and its derivatives has been reported in several studies . For instance, a Schiff-base-bridged derivative of 7-(diethyl)aminocoumarin (DAC) was synthesized for a comparative crystallographic analysis .Molecular Structure Analysis
The molecular structure of 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde has been analyzed in several studies . For example, a high-resolution crystal structure of Pv NMT bound to a representative selective hybrid compound reveals a unique binding site architecture .Chemical Reactions Analysis
The chemical reactions involving 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde have been studied . For instance, it was found that the absorption wavelength range of DMC coincides with the emission wavelength range of PPO .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde have been analyzed . For instance, it was found that 7-Diethylamino-4-methylcoumarin (DMC) displays high fluorescence, a high quantum yield in the visible region, and excellent light stability .Applications De Recherche Scientifique
1. Energy Conversion in Optical Technology
- Application Summary: This compound is used in the fabrication and spectroscopic characterization of polymeric fiber. The poly (methyl methacrylate) (PMMA) was chosen as it assures direct doping possibility and excellent optical properties in the fluorescence spectrum of the used dye .
- Methods of Application: The compound is doped into PMMA to create a fiber that exhibits intense luminescence in the range 505–537 nm (exc. 405 nm). The coumarin-doped PMMA fiber 600/1200 µm (doped core/cladding) fiber was fabricated and characterized .
- Results or Outcomes: The fabricated polymer exhibits an intense luminescence (at dye concentration 1.2 × 10 −4 mol/l) in the range 505–537 nm (exc. 405 nm). This fluorescence spectrum modification possibility can be used for new optical fiber construction optimization .
2. Multi-Stimuli Responsive Fluorescent Materials
- Application Summary: The compound is used in the creation of multi-stimuli responsive fluorescent materials. These materials have vast applications in the field of chemistry, physics, and material science .
- Methods of Application: The compound is incorporated into a novel “all-in-one” type fluorescent 7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate (DHCRH) which shows aggregation-induced emission, acidochromism, and mechanochromic luminescent features along with unique methanol responsiveness .
- Results or Outcomes: An information protection application was executed via a write-erase-write fluorescent platform using the acidochromic feature of DHCRH. Furthermore, the DHCRH-Zn ensemble was found to exhibit reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light through an intramolecular ring opening and closing mechanism .
3. Molecular Switches
- Application Summary: This compound is used in the creation of molecular switches. These switches have vast applications in the field of chemistry and material science .
- Methods of Application: The compound is incorporated into a novel “all-in-one” type fluorescent 7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate (DHCRH) which shows aggregation-induced emission, acidochromism, and mechanochromic luminescent features along with unique methanol responsiveness .
- Results or Outcomes: The DHCRH-Zn ensemble was found to exhibit reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light through an intramolecular ring opening and closing mechanism .
4. Biodetection and Bioimaging Applications
- Application Summary: This compound is used in the creation of a new 7-diethylamino-4-hydroxycoumarin appended acylhydrazone (L) probe using a simple condensation reaction .
- Methods of Application: This probe L can selectively detect Al3+ metal ions via a colorimetric as well as fluorescence turn-on strategy over other metal ions .
- Results or Outcomes: The resulting L-Al3+ ensemble has been exploited as a turn-off fluorescence sensor for the detection of pyrophosphate (PPi) anion through metal displacement or by using a decomplexation approach .
5. Solid-State Emission in Powder
- Application Summary: This compound is used in the creation of new chromophores, 7-(diethylamino)-quinolone chalcones .
- Methods of Application: The compound is incorporated into the structure of the new chromophores, 7-(diethylamino)-quinolone chalcones .
- Results or Outcomes: The structures of the new chromophores were ascertained by FTIR, 1H NMR, and13C NMR (in DMSO-d 6), mass spectrometric analysis .
6. Reversible Photochromic Features
- Application Summary: This compound is used in the creation of molecular switches and the reversible photochromic features of its zinc ensemble .
- Methods of Application: The compound is incorporated into a novel “all-in-one” type fluorescent 7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate (DHCRH) which shows aggregation-induced emission, acidochromism, and mechanochromic luminescent features along with unique methanol responsiveness .
- Results or Outcomes: The DHCRH-Zn ensemble was found to exhibit reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light through an intramolecular ring opening and closing mechanism .
Propriétés
IUPAC Name |
7-(diethylamino)-2-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-15(4-2)12-6-5-10-7-11(9-16)14(17)18-13(10)8-12/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQSZPUCHJKWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970031 | |
| Record name | 7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde | |
CAS RN |
54711-39-6 | |
| Record name | 7-Diethylamino coumarin-3-aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054711396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

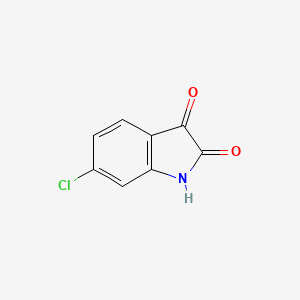
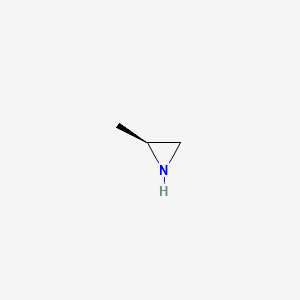
![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B1630524.png)
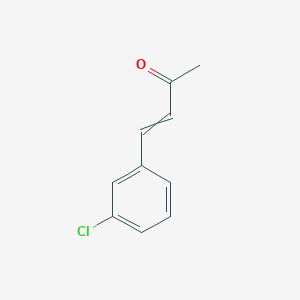
![Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1630529.png)
![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B1630532.png)
